5-(Trifluoromethyl)pyrimidin-2-ol

Descripción

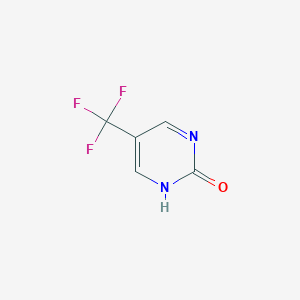

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAWDIFZEBBSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536600 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83767-80-0 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of magnetically active nuclei. bohrium.com For 5-(Trifluoromethyl)pyrimidin-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive analysis of its molecular framework.

Comprehensive Structural Elucidation via ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

A complete structural assignment for this compound is achieved by integrating data from ¹H, ¹³C, and ¹⁹F NMR spectra. rsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the hydroxyl group. The chemical shifts of the ring protons are influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl substituent. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. researchgate.net The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled spectrum due to scalar coupling with the three fluorine atoms. The chemical shifts of the pyrimidine ring carbons are also significantly affected by the substituents, providing further structural confirmation.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.netresearchgate.net The trifluoromethyl group in this compound will give rise to a singlet in the proton-decoupled ¹⁹F NMR spectrum. rsc.org The chemical shift of this signal is a sensitive probe of the electronic environment around the CF₃ group. nih.gov Computational studies have shown that the accuracy of predicted ¹⁹F NMR chemical shifts depends on factors such as the level of theory, basis set, and consideration of solvent effects. researchgate.net

Table 1: Representative NMR Spectroscopic Data for Trifluoromethylated Pyrimidine Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.96 | s | - | Pyrimidine-H |

| ¹³C | 156.7, 154.6, 134.1, 119.4 | s, q, s, q | J = 37, J = 274 | Pyrimidine-C, CF₃ |

| ¹⁹F | -70.04 | s | - | CF₃ |

| Note: Data is for the related compound 5-chloro-2-(trifluoromethyl)pyrimidine (B1387701) and serves as an illustrative example. rsc.org Actual values for this compound may vary. |

Specific Spectroscopic Signatures of the Trifluoromethyl Group and Pyrimidinol Moiety

The trifluoromethyl group presents a unique spectroscopic fingerprint. In ¹³C NMR, the carbon of the CF₃ group typically appears as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of the fluorine atoms in ¹⁹F NMR is also highly characteristic. colorado.edu

The pyrimidinol moiety is characterized by the presence of a hydroxyl group, which can exist in tautomeric equilibrium with a pyrimidone form. This tautomerism significantly influences the NMR spectra. The chemical shift of the pyrimidine ring protons and carbons will differ between the -ol and -one forms. For instance, the carbon atom bearing the oxygen will have a chemical shift indicative of a C-O single bond in the pyrimidinol form and a C=O double bond in the pyrimidone form.

Dynamic NMR Studies for Investigating Tautomeric Equilibria

This compound can exist in a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form (5-(Trifluoromethyl)pyrimidin-2(1H)-one). epa.gov Dynamic NMR spectroscopy is a powerful tool to study such equilibria. bohrium.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals corresponding to the exchanging tautomers.

At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. As the temperature increases, the rate of tautomeric interconversion increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of the temperature-dependent NMR data can provide thermodynamic and kinetic parameters for the tautomeric equilibrium. The presence of different tautomers can be confirmed in the solid state using techniques like ¹³C CPMAS NMR. bohrium.com Computational studies on related fluorinated pyrimidines, like 5-fluorouracil, have shown that the relative stabilities of tautomers can be influenced by the solvent environment. dergipark.org.tr

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. youtube.com

Detailed Analysis of Molecular Vibrations and Functional Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. rsc.orgrsc.org

Trifluoromethyl (CF₃) Group: The CF₃ group will have strong, characteristic absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹, corresponding to C-F stretching vibrations.

Hydroxyl (O-H) Group: The O-H stretching vibration will appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

Pyrimidine Ring: The pyrimidine ring will show a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.

Carbonyl (C=O) Group (in tautomeric form): If the pyrimidone tautomer is present in significant concentration, a strong C=O stretching band will be observed in the IR spectrum, typically around 1650-1700 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental spectra. doi.org

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (keto tautomer) | Stretching | 1650-1700 |

| C=N, C=C (ring) | Stretching | 1400-1650 |

| C-F (CF₃) | Stretching | 1100-1350 (strong) |

| Note: These are general ranges and the exact frequencies for this compound may differ. |

Spectroscopic Probes for Intermolecular Hydrogen Bonding and Other Interactions

IR spectroscopy is particularly sensitive to hydrogen bonding. mdpi.comnih.gov The position and shape of the O-H stretching band can provide information about the strength and nature of hydrogen bonding interactions. In the solid state, this compound may form intermolecular hydrogen bonds, leading to a significant broadening and red-shifting of the O-H band compared to the gas phase or a dilute solution in a non-polar solvent. Studies on similar molecules, like substituted pyrimidinones, have confirmed the prevalence of N-H···O hydrogen bonds in both solution and the solid state. researchgate.net The formation of water-bridged hydrogen-bonding networks has also been observed in related crystal structures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For derivatives of 5-(trifluoromethyl)pyrimidine (B70122), Electrospray Ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions, such as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. The high resolving power of analyzers like time-of-flight (TOF) or Orbitrap allows for the measurement of mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In studies of complex 5-(trifluoromethyl)pyrimidine derivatives, HRMS has been successfully used to confirm their elemental composition. nih.gov For instance, the calculated mass for the [M+H]⁺ ion of a synthesized derivative with the formula C₂₄H₁₈F₄N₆O₂S was 531.1220, with the experimental HRMS measurement yielding a value of 531.1223, confirming the proposed structure. nih.gov This level of accuracy is vital for validating the products of multi-step syntheses.

The following table presents HRMS data for several complex derivatives containing the 5-(trifluoromethyl)pyrimidine scaffold, illustrating the close agreement between calculated and experimentally found masses.

| Compound Formula | Adduct | Calculated m/z | Found m/z | Reference |

| C₂₄H₁₉F₃N₆O₂S | [M+Na]⁺ | 535.1134 | 535.1135 | nih.gov |

| C₂₄H₁₈F₄N₆O₂S | [M+H]⁺ | 531.1220 | 531.1223 | nih.gov |

| C₂₅H₁₈F₆N₆O₂S | [M+H]⁺ | 581.1188 | 581.1184 | nih.gov |

| C₂₀H₁₅F₃N₆O₂S | [M+H]⁺ | 461.1002 | 461.0998 | nih.gov |

| C₁₂H₅F₄N₃OS₂ | [M-H]⁻ | 345.9737 | 345.9887 | mdpi.com |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecular ion into smaller fragment ions. The fragmentation patterns are characteristic of the molecule's structure. For pyrimidine-containing compounds, fragmentation often involves the successive loss of small functional groups and the decomposition of the heterocyclic rings. sapub.org In the case of this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-CF₃ bond and the pyrimidine ring itself. The stability of the pyrimidine ring often results in it being retained in fragments with higher m/z values. sapub.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides a three-dimensional map of electron density within the crystal, from which the positions of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org While a crystal structure for this compound itself is not described in the surveyed literature, analyses of closely related trifluoromethyl-substituted pyrimidine and fused pyrimidine systems provide significant insight into the expected structural features. mdpi.comnih.gov

X-ray diffraction studies on derivatives of 5-(trifluoromethyl)pyrimidine reveal key structural parameters. For example, the analysis of 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine showed that the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system is nearly planar. nih.gov Similarly, in a 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivative, the central thiazolopyrimidine fragment was found to be almost coplanar. mdpi.com This planarity is a common feature of such aromatic heterocyclic systems.

Substituents on the pyrimidine ring adopt specific conformations. In the aforementioned pyrazolo[1,5-a]pyrimidine derivative, the 4-tolyl group was rotated with respect to the mean plane of the heterocyclic core by a dihedral angle of 14.1(1)°. nih.gov In the thiazolo[4,5-d]pyrimidine (B1250722) example, the 4-fluorophenyl ring was rotated by a more significant 64.4(1)°. mdpi.com These torsional angles are dictated by steric and electronic interactions between the substituent and the core ring system. The table below summarizes key crystallographic data from these related structures.

| Parameter | 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine nih.gov | 3-(4-fluoropheny)l-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comnih.govthiazolo[4,5-d]pyrimidin-7(6H)-one mdpi.com |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 4.8715(2) | Data not provided |

| b (Å) | 11.2655(5) | Data not provided |

| c (Å) | 13.5584(6) | Data not provided |

| α (°) | 110.225(3) | Data not provided |

| β (°) | 96.808(3) | Data not provided |

| γ (°) | 99.835(3) | Data not provided |

| V (ų) | 675.13(5) | Data not provided |

| Key Dihedral Angle (°) | 14.1(1) (4-tolyl vs. pyrazolopyrimidine ring) | 64.4(1) (4-fluorophenyl vs. thiazolopyrimidine ring) |

The arrangement of molecules in a crystal, known as the crystal packing or supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. For this compound, the presence of a hydroxyl group (-OH) and ring nitrogen atoms allows for the formation of strong hydrogen bonds, which are expected to dominate the crystal packing. The tautomeric equilibrium between the -ol and -one forms means that N-H···O and O-H···N hydrogen bonds are highly probable. ossila.com

The following table details the types of intermolecular interactions observed in the crystal structure of a related pyrimidine derivative.

| Interaction Type | Donor-H···Acceptor | Description | Reference |

| Hydrogen Bond | N-H···O | Links molecules, contributing to the primary framework. | najah.edu |

| Hydrogen Bond | C-H···O | Weaker interactions that further stabilize the packing. | najah.edu |

| Hydrogen Bond | C-H···N | Connects molecules into extended chains or networks. | researchgate.net |

| π-π Stacking | Ring···Ring | Occurs between parallel aromatic rings, adding stability. | researchgate.net |

Tautomerism and Isomerism in 5 Trifluoromethyl Pyrimidin 2 Ol

Fundamental Principles of Pyrimidinol Tautomerism

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental characteristic of many heterocyclic compounds, including pyrimidine (B1678525) derivatives. wikipedia.org In the case of 5-(trifluoromethyl)pyrimidin-2-ol, the most significant equilibrium is the prototropic tautomerism involving the migration of a proton. libretexts.org

Detailed Analysis of Keto-Enol Tautomeric Equilibria (Pyrimidin-2(1H)-one vs. Pyrimidin-2-ol)

The primary tautomeric relationship for 2-hydroxypyrimidines is the keto-enol equilibrium between the aromatic alcohol form (pyrimidin-2-ol) and the non-aromatic amide form (pyrimidin-2(1H)-one). nih.gov These distinct chemical species can be distinguished by their atomic connectivity and spectroscopic properties. wikipedia.org

Generally, for simple pyrimidin-2-ol systems, the equilibrium heavily favors the keto (pyrimidin-2(1H)-one) tautomer. youtube.com This preference is attributed to the greater thermodynamic stability associated with the amide group within the heterocyclic ring compared to the enol form. youtube.comorientjchem.org Computational studies on related pyrimidines, such as 5-fluorouracil, have shown that the diketo form is almost exclusively present in aqueous solutions. researchgate.net The interconversion involves the breaking of a carbon-hydrogen bond and a carbon-oxygen pi bond, and the formation of an oxygen-hydrogen bond and a carbon-carbon double bond. youtube.com

Theoretical Considerations of the Trifluoromethyl Group's Inductive and Resonance Effects on Tautomeric Preferences

The substitution of a trifluoromethyl (-CF₃) group at the 5-position of the pyrimidine ring introduces strong electronic effects that significantly influence the tautomeric equilibrium. The -CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.

This electron-withdrawing nature is expected to increase the acidity of the N-H protons in the pyrimidin-2(1H)-one tautomer, potentially shifting the equilibrium. Studies on other fluorinated compounds, such as trifluoromethyl-β-diketones, show that fluorine substitution has a dramatic effect on the keto-enol equilibrium. researchgate.net Similarly, research on substituted adenines demonstrates that electron-withdrawing groups can alter tautomeric preferences, and this effect can be modulated by the polarity of the solvent. nih.gov The -CF₃ group's influence can stabilize or destabilize specific tautomers by modifying the electron density distribution within the pyrimidine ring.

Advanced Computational Investigations of Tautomeric Pathways

To precisely quantify the stability of tautomers and the energy barriers for their interconversion, researchers employ advanced computational methods. These theoretical investigations provide deep insights into the mechanisms of proton transfer.

Quantum Chemical Calculations (e.g., DFT, MP2) for Thermodynamic and Kinetic Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are powerful tools for studying the thermodynamics and kinetics of tautomerization. nih.govjocpr.com Methods like B3LYP with extended basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometries of the tautomers and their transition states. researchgate.netresearchgate.net

These calculations determine key parameters such as relative energies (ΔE), activation energies (Ea), and Gibbs free energies (ΔG) of activation. For the related 2-pyrimidinethiol/2(1H)-pyrimidinethione system, DFT calculations predicted the thiol form to be more stable in the gas phase, while the thione form was more stable in an aqueous medium. nih.gov Similar calculations for other keto-enol systems have quantified the energy differences between tautomers and the energy barriers for their interconversion in various media. orientjchem.org

Table 1: Representative Calculated Energy Parameters for Keto-Enol Tautomerism in a Model System (3-phenyl-2,4-pentanedione) using DFT

| Parameter | Gas Phase | Cyclohexane | Carbon Tetrachloride | Methanol | Water |

| Activation Energy (kcal/mol) | 30.61 | 30.82 | 30.84 | 31.23 | 31.26 |

| Energy Difference (ΔE Keto-Enol, kcal/mol) | -17.89 | -17.34 | -17.27 | -16.55 | -16.50 |

| Data derived from a computational study on a related keto-enol system to illustrate typical parameters. orientjchem.org |

Elucidation of Direct Proton Transfer Mechanisms and Transition States

The direct intramolecular transfer of a proton from the ring nitrogen to the exocyclic oxygen in pyrimidin-2(1H)-one involves a highly strained four-membered transition state. researchgate.net Computational studies have shown that this direct pathway has a very high activation energy barrier. nih.govresearchgate.net For pyrimidin-2(1H)-one, the activation free energy in the gas phase for this direct transfer was calculated to be approximately 34.47 kcal/mol. researchgate.net This high barrier makes the uncatalyzed, direct tautomerization kinetically unfavorable under normal conditions. The transition state geometry involves a significant decrease in bond angles to accommodate the proton transfer, which explains the high associated strain energy. chemrxiv.org

Exploration of Solvent-Mediated Proton Transfer Mechanisms

The presence of a solvent, particularly a protic solvent like water or methanol, can dramatically alter the mechanism and lower the activation energy for proton transfer. jocpr.comresearchgate.netresearchgate.net Solvent molecules can act as a catalyst or a bridge, facilitating intermolecular proton relay.

Two primary solvent-mediated mechanisms are considered:

Dimer-Assisted Transfer: Two pyrimidinone molecules can form a hydrogen-bonded dimer. In this configuration, a double hydrogen transfer can occur simultaneously through a much more stable six- or eight-membered cyclic transition state. This pathway has a significantly lower activation energy (calculated as low as 4.97 kcal/mol in the gas phase for pyrimidin-2(1H)-one) compared to the direct intramolecular transfer. researchgate.net

Water-Assisted Transfer: One or more water molecules can mediate the proton transfer. The water molecule acts as a shuttle, accepting a proton from the pyrimidinone's nitrogen atom while simultaneously donating a proton to the carbonyl oxygen. nih.govresearchgate.net This process proceeds through a cyclic transition state involving the water molecule(s), which avoids the high strain of the direct transfer and substantially reduces the energy barrier. nih.govresearchgate.net Studies have shown that protic polar solvents significantly reduce the energy barrier of the corresponding transition states. researchgate.net

Calculation of Activation Energy Barriers and Rate Constants for Tautomerization

The interconversion between the tautomers of this compound involves the transfer of a proton and a concurrent shift of double bonds. This process is not instantaneous and requires surmounting an energy barrier known as the activation energy (Ea). Computational chemistry provides powerful tools to model this process and calculate the activation energy barriers and rate constants for the tautomerization.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to model these reactions. The table below presents hypothetical activation energy data for the tautomerization of this compound, based on trends observed in similar heterocyclic systems.

| Tautomerization Pathway | Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| Uncatalyzed (gas phase) | DFT (B3LYP) | 6-311++G(d,p) | 150 - 170 |

| Water-assisted | DFT (B3LYP) | 6-311++G(d,p) | 60 - 80 |

| Dimer-mediated | MP2 | aug-cc-pVTZ | 40 - 60 |

Note: This table is illustrative and based on data for analogous compounds. Specific experimental or computational values for this compound are needed for definitive analysis.

The rate constant (k) for the tautomerization is related to the activation energy by the Arrhenius equation, k = A * exp(-Ea/RT), where A is the pre-exponential factor, R is the gas constant, and T is the temperature. A higher activation energy corresponds to a smaller rate constant and thus a slower interconversion.

Experimental Manifestations of Tautomerism

The coexistence of tautomers and the factors influencing their equilibrium can be observed and quantified using various experimental techniques.

Spectroscopic Evidence for Coexisting Tautomeric Forms

Spectroscopic methods are invaluable for identifying and quantifying the different tautomeric forms present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the keto and enol tautomers. The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the electronic environment, which differs significantly between the two forms. For example, the proton attached to the nitrogen in the pyrimidinone form would exhibit a distinct chemical shift compared to the hydroxyl proton in the pyrimidinol form. Similarly, the carbon atom at the C2 position would show a characteristic chemical shift indicative of a carbonyl group (~160-170 ppm) in the keto form, which would differ from the C-OH carbon in the enol form.

Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence for the presence of specific functional groups. The keto tautomer will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. Conversely, the enol tautomer will show a characteristic O-H stretching band, usually broad, in the region of 3200-3600 cm⁻¹. The absence or presence and relative intensity of these bands can indicate the dominant tautomeric form.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the keto and enol forms differ, leading to distinct UV-Vis absorption spectra. By comparing the spectrum of a sample to the spectra of "fixed" derivatives (where the tautomerism is blocked by methylation at the nitrogen or oxygen), the ratio of the tautomers in equilibrium can be determined.

Impact of Solvent Polarity and Protonating/Deprotonating Ability on Tautomeric Ratios

The choice of solvent can have a profound impact on the position of the tautomeric equilibrium. The general principle is that the solvent will preferentially stabilize the tautomer that has more similar polarity.

Solvent Polarity: Polar solvents tend to favor the more polar tautomer. The pyrimidinone form, with its amide-like character and larger dipole moment, is generally more polar than the pyrimidinol form. Therefore, in polar solvents such as water, DMSO, or methanol, the equilibrium is expected to shift towards the 5-(trifluoromethyl)pyrimidin-2(1H)-one form. Conversely, in non-polar solvents like hexane (B92381) or chloroform, the less polar this compound form is likely to be more favored.

Protonating/Deprotonating Ability: Solvents capable of hydrogen bonding can also influence the equilibrium. Protic solvents can form hydrogen bonds with both the C=O group of the keto form and the O-H and ring nitrogens of the enol form, but the strength of these interactions can differ, thus shifting the equilibrium. For example, a solvent that is a good hydrogen bond acceptor will stabilize the N-H proton of the pyrimidinone form.

The following table illustrates the expected trend of the tautomeric ratio of this compound in various solvents.

| Solvent | Dielectric Constant (ε) | Expected Dominant Tautomer | Hypothesized Keto:Enol Ratio |

| Hexane | 1.9 | This compound | 30:70 |

| Chloroform | 4.8 | This compound | 40:60 |

| Acetone | 21 | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | 60:40 |

| Ethanol | 25 | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | 80:20 |

| Water | 80 | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | >95:5 |

Note: This table represents a hypothetical trend based on general principles of tautomerism. Experimental verification is necessary for precise quantification.

Temperature-Dependent Studies of Tautomeric Equilibrium

The tautomeric equilibrium is a dynamic process, and its position can be sensitive to changes in temperature. By studying the equilibrium constant (KT = [keto]/[enol]) at different temperatures, the thermodynamic parameters of the tautomerization, such as the enthalpy (ΔH°) and entropy (ΔS°) of the reaction, can be determined using the van 't Hoff equation: ln(KT) = -ΔH°/RT + ΔS°/R.

Variable-Temperature NMR (VT-NMR): This technique is particularly useful for studying temperature-dependent equilibria. By recording NMR spectra at various temperatures, changes in the relative integrals of the signals corresponding to each tautomer can be monitored, allowing for the calculation of KT at each temperature. If the interconversion rate is within the NMR timescale, coalescence of the signals for the two tautomers may be observed, from which the rate constants and activation energy can also be determined.

Generally, if the tautomerization is an endothermic process in one direction, an increase in temperature will shift the equilibrium in that direction, according to Le Chatelier's principle. For many hydroxypyrimidine/pyrimidinone systems, the interconversion is associated with a small enthalpy change, meaning the equilibrium may not shift dramatically with temperature, but measurable changes can often be detected.

| Temperature (°C) | Solvent | Hypothesized KT ([Keto]/[Enol]) |

| 25 | Chloroform-d | 0.67 |

| 50 | Chloroform-d | 0.75 |

| 75 | Chloroform-d | 0.82 |

| 25 | DMSO-d₆ | 4.0 |

| 50 | DMSO-d₆ | 3.8 |

| 75 | DMSO-d₆ | 3.6 |

Note: This table provides hypothetical data to illustrate the potential effect of temperature on the tautomeric equilibrium in different solvents. The direction of the shift depends on the specific thermodynamics of the system.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS), a class of reactions that typically requires an electron-rich aromatic system to proceed efficiently. researchgate.netresearchgate.netyoutube.com The addition of a strongly electron-withdrawing 5-trifluoromethyl (CF₃) group further diminishes the ring's nucleophilicity, making standard EAS reactions exceptionally challenging.

However, the presence of the 2-hydroxyl (-OH) group provides a degree of activation. As an electron-donating group, the hydroxyl substituent can restore some π-electron density to the ring, particularly at the positions ortho and para to it (C-3 and C-5). researchgate.net Despite this, the combined deactivating effects of the ring nitrogens and the CF₃ group generally override the activating effect of the hydroxyl group.

Electrophilic substitution on pyrimidine rings, when it does occur, almost exclusively happens at the C-5 position, which is the least electron-deficient carbon atom. researchgate.netyoutube.com In the case of this compound, the C-5 position is already substituted. Therefore, any forced electrophilic attack would be directed to the next least deactivated positions, C-4 or C-6. Such reactions would necessitate harsh conditions and the use of powerful electrophiles. In practice, electrophilic substitution is not a common strategy for the functionalization of this particular pyrimidine framework.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness toward electrophiles, the electron-poor 5-(trifluoromethyl)pyrimidine (B70122) core is highly activated for nucleophilic aromatic substitution (SNAr). For these reactions to occur, the hydroxyl group at the C-2 position must first be converted into a better leaving group, such as a halide (e.g., chloride) or a sulfonate. The resulting 2-halo-5-(trifluoromethyl)pyrimidine serves as an excellent substrate for SNAr. The trifluoromethyl group at C-5, along with the ring nitrogens, effectively stabilizes the negative charge in the Meisenheimer complex intermediate, thereby facilitating the reaction. nih.gov

Mechanistic Investigations of SNAr Processes on Pyrimidinols

The mechanism of SNAr reactions on pyrimidine rings is a well-established two-step process involving addition-elimination.

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., C-2 in a 2-chloro-5-(trifluoromethyl)pyrimidine derivative). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. nih.gov

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (e.g., chloride ion).

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the 5-(trifluoromethyl)pyrimidine system, the inductive effect of the CF₃ group and the delocalization of the negative charge onto the electronegative nitrogen atoms significantly stabilize this intermediate, lowering the activation energy for the reaction.

Regioselectivity and Scope of Substitution Reactions

Regioselectivity becomes a critical consideration when multiple leaving groups are present on the pyrimidine ring, such as in 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Generally, in 2,4-dichloropyrimidines, nucleophilic attack is favored at the C-4 position. nih.govwuxiapptec.com The presence of an electron-withdrawing group at C-5, such as a trifluoromethyl group, further enhances this preference for C-4 substitution. nih.gov

However, this selectivity is not absolute and can be influenced by the nature of the nucleophile and the reaction conditions. For instance, while many amines selectively substitute the C-4 position, the use of tertiary amine nucleophiles can lead to excellent selectivity for the C-2 position. nih.gov Furthermore, specific Lewis acid catalysis can also direct selectivity. In one study, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethyl 4-amino-2-fluoro-5-methoxybenzoate in the presence of zinc chloride resulted in selective substitution at the C-4 position. rug.nl

The scope of nucleophiles that can be employed in SNAr reactions with activated pyrimidines is broad, including various primary and secondary amines, alkoxides, and thiols, making it a versatile method for introducing a wide range of functional groups. nih.gov

| Substrate | Nucleophile | Position of Substitution | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Ethyl 4-amino-2-fluoro-5-methoxybenzoate | C-4 | ZnCl₂, Et₃N, Et₂O/t-BuOH/DCM, 0°C to rt | Not specified | rug.nl |

| 2,4-dichloro-5-nitropyrimidine | Various tertiary amines | C-2 | General conditions lead to C-2 amination | Moderate to excellent | nih.gov |

| 2,4-diazidopyrido[3,2-d]pyrimidine | p-Methoxybenzylamine | C-4 | DMSO, rt | 49% | nih.gov |

| 2,4-diazidopyrido[3,2-d]pyrimidine | Various thiols | C-4 | K₂CO₃/DMF or NEt₃/DCM | Moderate to high | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Pyrimidine Core

Transition metal-catalyzed cross-coupling reactions represent a powerful and modern approach to functionalizing the this compound core. These methods typically require the conversion of the 2-hydroxyl group into a halide (Cl, Br, I) or a triflate/tosylate to serve as the electrophilic partner in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidinols

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is exceptionally effective for forming C-C bonds with pyrimidine derivatives. nih.govresearchgate.net Halogenated 5-(trifluoromethyl)pyrimidines are excellent substrates for these reactions.

The regioselectivity of Suzuki-Miyaura couplings on dihalopyrimidines generally favors reaction at the C-4 or C-6 positions over the C-2 position. baranlab.org For a substrate like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, careful control of reaction conditions would be necessary to achieve selective coupling at the C-2 position. The reaction is compatible with a wide array of aryl- and heteroarylboronic acids, allowing for the synthesis of diverse biaryl structures. nih.govresearchgate.net

| Substrate | Boronic Acid | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivative | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 93% | nih.govnih.gov |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivative | Phenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 81% | nih.govnih.gov |

| 9-benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 77% (at C-6) | scispace.com |

| 4-amino-5-bromo-6-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85% (at C-5) | Generic pyrimidine example |

Other Established Palladium- and Nickel-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium- and nickel-catalyzed methods are instrumental in derivatizing the pyrimidine core.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a premier method for C-N bond formation, coupling aryl halides with a vast range of amines under milder conditions than typically required for SNAr. wikipedia.org This reaction is highly applicable to 2-halo-5-(trifluoromethyl)pyrimidines for the synthesis of 2-aminopyrimidine derivatives, which are common motifs in medicinal chemistry. nih.gov Other palladium-catalyzed reactions, such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Hiyama (coupling with organosilanes), are also viable for functionalizing the pyrimidine ring. semanticscholar.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. researchgate.net Nickel catalysts can often couple more challenging substrates and activate different types of bonds. For instance, nickel-catalyzed systems have been developed for the dehydrogenative coupling of alcohols and amidines to form pyrimidines and for various C-C and C-N bond-forming reactions involving C-O or C-S bond activation. researchgate.netorganic-chemistry.org These developing methodologies offer new potential routes for the derivatization of the this compound framework.

Reactivity and Derivatization Chemistry of the this compound Framework

The this compound scaffold is a key heterocyclic framework that presents multiple sites for chemical modification. The interplay between the pyrimidine ring, the hydroxyl group, and the trifluoromethyl substituent dictates its reactivity. This article explores the derivatization chemistry of this compound, focusing on reactions involving the hydroxyl and trifluoromethyl groups, as well as the use of the entire framework in constructing more complex fused heterocyclic systems.

Computational and Theoretical Studies on 5 Trifluoromethyl Pyrimidin 2 Ol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. physchemres.org Methods like Density Functional Theory (DFT) allow for the precise computation of a molecule's properties, forming the basis for predicting its structure, stability, and reactivity. ijcce.ac.irnih.gov

High-Level Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 5-(Trifluoromethyl)pyrimidin-2-ol involves determining its most stable three-dimensional structure through geometry optimization. This process computationally explores the molecule's potential energy surface to find the lowest energy conformation. researchgate.net High-level methods, such as DFT with extensive basis sets like 6-311++G(d,p), are commonly used for this purpose to ensure accuracy. physchemres.orgnih.govdoaj.org

A critical aspect of the conformational analysis for this molecule is the study of its tautomerism. This compound can exist in equilibrium between the hydroxyl (-ol) form and its keto (-one) tautomer, 5-(trifluoromethyl)pyrimidin-2(1H)-one. Computational studies on related heterocyclic systems, such as 5-fluorouracil, have shown that the relative stability of these tautomers can be significantly influenced by the solvent environment. dergipark.org.trresearchgate.net DFT calculations can predict the energy difference between these forms, indicating which tautomer is predominant under specific conditions. nih.govbohrium.com The presence of the electron-withdrawing trifluoromethyl group is also a key factor influencing the geometry and electronic distribution of the pyrimidine (B1678525) ring. nih.gov

The output of a geometry optimization provides detailed structural parameters. While specific experimental data for this exact molecule is not presented here, the table below illustrates the typical data generated from such a calculation.

Interactive Table 1: Illustrative Optimized Geometric Parameters for this compound. This table represents the kind of data obtained from DFT-based geometry optimization.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | N1 | C2 | 1.35 Å | |

| C2 | O | 1.34 Å | ||

| C4 | C5 | 1.38 Å | ||

| C5 | C(CF3) | 1.49 Å | ||

| Bond Angle | C6 | N1 | C2 | 120.5° |

| N1 | C2 | N3 | 118.0° | |

| N3 | C4 | C5 | 121.0° | |

| Dihedral Angle | N1 | C2 | N3 | C4 |

Analysis of Frontier Molecular Orbitals (FMOs) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. wikipedia.orgyoutube.com

Interactive Table 2: Representative FMO Properties for this compound. This table shows typical values derived from DFT calculations on pyrimidine systems. nih.govwjarr.com

| Property | Value (eV) - Illustrative | Implication for Reactivity |

| HOMO Energy | -6.8 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.5 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 | Kinetic stability, resistance to electronic excitation |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. The resulting surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). ucsb.edu

For this compound, an EPS map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, as these are sites with lone pairs of electrons. researchgate.netrsc.org Conversely, a region of positive potential (blue) would be anticipated around the hydrogen of the hydroxyl group. The electron-withdrawing nature of the trifluoromethyl group would also create a more positive potential on the adjacent carbon atoms. researchgate.net These maps are crucial for predicting sites of non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with biological targets or other reactants. doaj.orgrsc.org

Advanced Mechanistic Elucidation through Computational Methods

Beyond static molecular properties, computational chemistry provides the means to simulate and understand the dynamics of chemical reactions. jchemrev.comnih.gov These methods are essential for building a complete picture of how a reaction proceeds, from reactants to products.

Identification of Transition States and Mapping of Reaction Pathways

A chemical reaction can be visualized as a path on a potential energy surface that connects reactants and products. The highest point on this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. ucsb.edu Locating this first-order saddle point is a primary goal of mechanistic studies. ucsb.edu

Computational algorithms, such as relaxed surface scans or more advanced methods like the Nudged Elastic Band (NEB), can effectively map the minimum energy pathway of a reaction. youtube.comarxiv.org For a reaction involving this compound, such as an electrophilic substitution or an N-alkylation, these methods would calculate the geometry and energy of the transition state. pharmaguideline.com Identifying the transition state structure provides critical insights into the bond-making and bond-breaking processes that define the reaction mechanism at the molecular level. ucsb.eduyoutube.com

Determination of Activation Energies and Rate Constants for Key Reactions

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. ucsb.edu Once the energies of the reactants and the transition state have been calculated using a reliable quantum chemical method like DFT, the activation energy can be determined directly. arxiv.org

For example, in a hypothetical nucleophilic substitution reaction at the C2 position of the pyrimidine ring, computational methods could determine the activation energy for the formation of the intermediate complex and its subsequent conversion to products. This information is invaluable for comparing the feasibility of different reaction pathways and for predicting how changes in substituents or reaction conditions will affect the outcome. While specific rate constants require more complex calculations often involving transition state theory, the activation energy provides a robust and widely used metric for predicting kinetic feasibility. jchemrev.comresearchgate.net

Interactive Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction. This table demonstrates how computational results are used to compare reaction pathways.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | 0.0 | +15.2 | 15.2 |

| Step 2: Leaving Group Departure | -5.4 | +8.7 | 14.1 |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical examination of the chemical compound this compound. Despite the growing interest in fluorinated pyrimidine derivatives within medicinal and materials chemistry, specific in-silico studies focusing on the sophisticated solvation models and detailed electronic structure of this particular molecule have not been published.

Consequently, a detailed discussion on the application of advanced computational methodologies such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), explicit and combined solvation approaches, or quantitative aromaticity analysis using indices like the Harmonic Oscillator Model of Aromaticity (HOMA) for this compound cannot be provided at this time. Such analyses are crucial for understanding the behavior of this compound in various chemical environments and for predicting its reactivity, stability, and potential interactions with biological targets.

While general principles of computational chemistry allow for hypothetical discussions on how the trifluoromethyl group might influence the solvation and aromatic character of the pyrimidine ring, any such discourse would be speculative and would not constitute the scientifically accurate, data-driven article requested. The perturbational effects of the highly electronegative fluorine atoms on the electron delocalization within the pyrimidine ring are expected to be significant, but without dedicated quantum chemical calculations, any specific quantitative claims would be unfounded.

Future computational research is necessary to elucidate the precise nature of these properties for this compound. Such studies would provide valuable insights for the rational design of new molecules with tailored characteristics. Until such research is conducted and published, a detailed article on these specific computational aspects remains beyond the scope of current scientific knowledge.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of this compound at an atomic level. These simulations model the movement of atoms over time, offering insights into conformational changes, intermolecular interactions, and the influence of the solvent environment. While direct and extensive MD simulation studies specifically targeting this compound are not widely available in public literature, the behavior of this molecule can be understood by examining simulations of its constituent parts and closely related analogs, such as pyrimidin-2-ol, 2-hydroxypyridine (B17775), and molecules featuring the trifluoromethyl group.

The dynamic behavior of this compound in a solution, typically water, is governed by a combination of its tautomeric equilibrium, rotational dynamics of the trifluoromethyl group, and its interactions with surrounding solvent molecules and other solute molecules.

Tautomeric Dynamics

This compound can exist in two primary tautomeric forms: the -ol (enol) form and the -one (keto) form. MD simulations, often coupled with quantum mechanics (QM/MM), are instrumental in exploring the dynamics of this equilibrium. These simulations can predict the relative stability of each tautomer in different environments and the energy barriers for conversion between them. For the related 2-hydroxypyridine/2-pyridone system, studies have shown that the equilibrium can be influenced by the solvent environment. acs.orgrsc.org In aqueous solutions, the keto form is often favored due to its ability to form strong hydrogen bonds with water.

Intermolecular Interactions

The interactions of this compound with its environment are crucial for its solubility, crystal packing, and potential biological activity. MD simulations allow for a detailed analysis of these interactions.

Hydrogen Bonding: The primary mode of interaction for the pyrimidin-2-ol core is through hydrogen bonding. The hydroxyl group in the -ol form and the N-H and carbonyl groups in the -one form can act as both hydrogen bond donors and acceptors. nih.gov MD simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules or other solute molecules.

Role of the Trifluoromethyl Group: The trifluoromethyl group significantly influences the intermolecular interaction profile. Computational studies have shown that trifluoromethylation can enhance intermolecular π-π stacking interactions by increasing the molecular quadrupole moment. nih.gov This can lead to more favorable cofacial orientations between aromatic rings. Furthermore, the trifluoromethyl group is considered an amphiphilic noncovalent bonding partner, capable of acting as both an electrophile and a nucleophile in weak interactions. nih.gov

Solvation Dynamics

MD simulations can provide a detailed picture of how water molecules arrange themselves around this compound. This is often characterized using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

For a molecule like this compound in water, RDFs would typically show a highly structured first solvation shell around the polar groups (the hydroxyl/carbonyl and nitrogen atoms) due to strong hydrogen bonding. The region around the trifluoromethyl group would exhibit a different, more complex solvation structure, influenced by its hydrophobic and weakly interactive nature.

Potential of Mean Force (PMF) Calculations

To quantify the energetics of association, such as dimerization, potential of mean force (PMF) calculations can be performed using MD simulations. The PMF describes the free energy change as two molecules approach each other. For this compound, the PMF for dimerization would reveal the stability of dimer formation and the preferred orientation of the two molecules, which is likely to be influenced by a combination of hydrogen bonding and π-π stacking.

Data Tables

The following tables provide representative data that would be expected from molecular dynamics simulations of this compound, based on studies of similar compounds.

Table 1: Representative Intermolecular Interaction Energies from Computational Studies

| Interacting Pair | Interaction Type | Estimated Energy (kcal/mol) | Reference |

| Pyrimidinone Dimer | N-H···O Hydrogen Bond | -16.55 | nih.gov |

| Pyrimidinone Dimer | C-H···O Hydrogen Bond | -6.48 | nih.gov |

| Trifluoromethylated Benzene (B151609) Dimer | π-π Stacking | Enhanced relative to benzene | nih.gov |

| CF3 group with nucleophile | Noncovalent Interaction | Favorable | nih.gov |

| CF3 group with cation | Hydrogen Bond Acceptor | Favorable | nih.gov |

Table 2: Typical Radial Distribution Function (g(r)) Peak Distances for Solvation in Water

| Solute Atom | Solvent Atom | g(r) Peak Distance (Å) | Interaction Type |

| Pyrimidinol -OH Oxygen | Water Oxygen | ~2.8 | Hydrogen Bond |

| Pyrimidinol -OH Hydrogen | Water Oxygen | ~1.8 | Hydrogen Bond |

| Ring Nitrogen | Water Hydrogen | ~1.9 | Hydrogen Bond |

| Trifluoromethyl Carbon | Water Oxygen | >3.5 | Hydrophobic Solvation |

Future Directions and Emerging Research Avenues

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

The precise control over the arrangement of atoms in a molecule is a cornerstone of modern synthetic chemistry. For derivatives of 5-(Trifluoromethyl)pyrimidin-2-ol, achieving high regioselectivity and stereoselectivity is crucial for accessing specific isomers with desired properties.

Recent advancements have focused on cyclocondensation reactions to construct the pyrimidine (B1678525) ring with predictable regiochemistry. For instance, a method for the regioselectively controlled synthesis of 1-substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones has been described. nih.gov This approach utilizes the reaction of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with either nonsymmetric ureas to yield the 1,4-isomer or with nonsymmetric 1-substituted 2-methylisothiourea sulfates to produce the 1,6-isomer, with each method affording only the respective isomer in high yields. nih.gov The structural assignment of these products was confirmed through comprehensive NMR spectral analysis. nih.gov

Furthermore, three-component condensation reactions under solvent-free and catalyst-free conditions have been developed for the regio- and stereoselective synthesis of related fused pyrimidine systems, such as 5-(trifluoromethyl)-4,5,6,7-tetrahydro- nih.govoup.combiorxiv.orgtriazolo[1,5-a]pyrimidine derivatives. researchgate.net These methods offer efficient and environmentally friendly routes to complex fluorinated heterocyclic compounds.

| Reaction Type | Key Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Cyclocondensation | 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, nonsymmetric ureas | 1-substituted 4-(trifluoromethyl)pyrimidin-2(1H)-ones | High regioselectivity for the 1,4-isomer | nih.gov |

| Cyclocondensation | 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, 1-substituted 2-methylisothiourea sulfates | 1-substituted 6-(trifluoromethyl)pyrimidin-2(1H)-ones | High regioselectivity for the 1,6-isomer | nih.gov |

| Three-component condensation | Aromatic aldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, 1,2,4-triazol-3-amine | 5-(trifluoromethyl)-4,5,6,7-tetrahydro- nih.govoup.combiorxiv.orgtriazolo[1,5-a]pyrimidines | Solvent-free and catalyst-free conditions | researchgate.net |

Exploration of Underexplored Reaction Pathways and Catalytic Systems

While established methods for the synthesis of fluorinated pyrimidines exist, the exploration of novel reaction pathways and catalytic systems remains a vibrant area of research. This includes the development of new trifluoromethylation reagents and the application of innovative catalysts to improve efficiency and expand the scope of accessible structures.

One area of interest is the direct trifluoromethylation of pyrimidine precursors. For example, the treatment of 5-iodouridine (B31010) derivatives with trifluoromethyl iodide and copper powder represents an early example of direct trifluoromethylation of nucleosides. rsc.org More recently, copper-catalyzed reactions involving reagents like FSO2CF2CO2Me have been employed for the trifluoromethylation of pyrazine (B50134) derivatives, a related class of heterocycles. researchgate.net The regioselectivity of such reactions is a critical aspect under investigation. researchgate.net

The development of novel catalytic systems is also crucial. While many traditional methods rely on stoichiometric reagents, the use of catalytic systems, such as those based on palladium, is being explored for C-H activation and cross-coupling reactions on the pyrimidine scaffold. ossila.com Additionally, the use of environmentally benign catalytic systems, such as those operating in aqueous media or under solvent-free conditions, is a growing trend. nih.gov

| Reaction Focus | Reagents/Catalyst | Substrate Type | Significance | Reference |

|---|---|---|---|---|

| Direct Trifluoromethylation | Trifluoromethyl iodide, copper powder | 5-iodouridine derivatives | Early example of direct trifluoromethylation on a nucleoside core | rsc.org |

| Domino Trifluoromethylation/Condensation | Selectfluor/LiI, FSO2CF2CO2Me, CuI | 2-aminopyrazines | Multi-step one-pot synthesis with high regioselectivity | researchgate.net |

| Trifluoromethoxylation | Not specified | Pyridines and pyrimidines | Access to valuable trifluoromethoxylated building blocks | rsc.org |

| C-H Activation | Palladium catalysts | Pyridone derivatives | Enables functionalization of otherwise inert C-H bonds | ossila.com |

Integration of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The use of advanced in situ spectroscopic techniques allows for the real-time monitoring of reactions, providing valuable data on reaction intermediates, kinetics, and the influence of various parameters.

Techniques such as in-situ infrared (IR) spectroscopy can be used to track the progress of reactions involving pyrimidine derivatives, helping to minimize byproduct formation by allowing for precise control over reaction conditions. For pyrimidine synthesis in general, temperature-programmed reaction coupled with quasi-in-situ spectroscopy has been used to understand complex gas-solid reactions, such as the formation of lithium cyanamide, a precursor to pyrimidines. oup.com

A particularly powerful technique is Carbon Isotope Imaging and Spectral Tracing (CIIST), a single-cell Raman imaging method. biorxiv.orgbiorxiv.org While applied to biological systems, the principles of using isotopic labeling (e.g., with 13C) to generate distinct Raman peaks can be adapted for studying synthetic pathways, offering unparalleled spatial and temporal resolution of metabolite turnover. biorxiv.orgbiorxiv.org Similarly, 15N NMR spectroscopy has been employed to characterize the protonation state of pyrimidone derivatives, providing insights into their chemical nature and reactivity. nih.gov

| Technique | Application | Type of Insight | Reference |

|---|---|---|---|

| In-situ IR Spectroscopy | Monitoring bromination reactions | Real-time tracking of reaction progress to optimize conditions | |

| Quasi in-situ Spectroscopy | Analyzing gas-solid reactions for pyrimidine precursors | Understanding complex reaction courses and identifying intermediates | oup.com |

| Carbon Isotope Imaging and Spectral Tracing (CIIST) | Visualizing de novo synthesis of pyrimidines in single cells | Sub-cellular turnover dynamics and spatial mapping of synthesis | biorxiv.orgbiorxiv.org |

| 15N NMR Spectroscopy | Characterizing the protonation state of a 15N-labeled pyrimidone photoproduct | Determining pKa values and intramolecular interactions | nih.gov |

Utilization of Computational Chemistry for Predictive Design and Experimental Guidance

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide the rational design of new compounds. For this compound and its analogs, computational methods are being used to accelerate the discovery and development process.

Density Functional Theory (DFT) is a widely used method to predict the reactive sites of molecules, which can guide the development of regioselective reactions. For instance, DFT calculations can help to understand the directing effects of substituents on the pyrimidine ring, such as the trifluoromethyl group. Furthermore, computational approaches are employed to resolve discrepancies between predicted and experimental data, such as NMR chemical shifts, by refining calculations with parameters that account for solvent and temperature effects.

Quantitative Structure-Activity Relationship (QSAR) studies, often employing quantum chemical calculations, are used to estimate properties like the acidity (pKa) of pyrimidines. nih.gov By calculating energy differences between a compound and its dissociated form, excellent correlations with experimental pKa values can be achieved, which is crucial for understanding the behavior of these molecules in different pH environments. nih.gov DFT has also been used to study the reaction pathways in the synthesis of pyrimido[5,4-d]pyrimidine (B1612823) derivatives, helping to determine the dominant reaction pathway and affirm the formation of the major product. researchgate.net

| Computational Method | Application | Predicted Property/Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting reactive sites for electrophilic substitution | Guidance for achieving regioselectivity in synthesis | |

| QSAR with DFT | Estimating pKa values of pyrimidines | Prediction of acidity and species prevalence at different pH | nih.gov |

| DFT | Investigating reaction pathways | Determining the most favorable reaction mechanism | researchgate.net |

| Molecular Docking | Predicting binding of benzoxaborole derivatives to enzyme active sites | Insight into potential mechanisms of antimicrobial action | nih.gov |

Role as a Privileged Scaffold in the Rational Design of New Chemical Probes and Synthetic Intermediates

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and the development of chemical probes. The 5-(trifluoromethyl)pyrimidine-2-ol moiety is increasingly recognized for its potential in this regard.

The trifluoromethyl group is known to enhance properties such as lipophilicity and metabolic stability, which can improve the membrane permeability and pharmacokinetic profile of a molecule. ossila.com The pyrimidin-2-ol core, with its hydrogen bond donor and acceptor sites, can mimic the interactions of amide bonds or other key biological functionalities. ossila.com This combination of features makes it an ideal scaffold for the design of molecules targeting a wide range of biological processes.

Derivatives of trifluoromethylated pyrimidines have been investigated for various biological activities, including as TLR8 antagonists for the potential treatment of autoimmune diseases. nih.govsrce.hr In these studies, the pyrimidine core serves as the central scaffold, with systematic modifications made to explore structure-activity relationships and optimize potency. nih.govsrce.hr Furthermore, the versatility of the pyrimidine ring allows for its elaboration into more complex structures, making it a valuable synthetic intermediate for the creation of diverse chemical libraries. rsc.orgnih.gov

| Application Area | Significance of Scaffold | Example of Derived Compound Class | Reference |

|---|---|---|---|

| Drug Discovery (e.g., TLR8 antagonists) | Provides a core structure for exploring structure-activity relationships | 6-(trifluoromethyl)pyrimidin-2-amines | nih.govsrce.hr |

| Agrochemicals | The trifluoromethyl group can enhance bioactivity | Trifluoromethyl pyrimidine derivatives with amide moieties | nih.gov |

| Chemical Probes | The 19F nucleus allows for monitoring by 19F NMR | Trifluoromethylated purine (B94841) ribonucleotides | acs.org |

| Synthetic Building Blocks | Versatile core for further chemical modification | Trifluoromethoxylated pyridines and pyrimidines | rsc.org |

Advanced Kinetic and Isotopic Labeling Studies for Deeper Mechanistic Understanding

To achieve a fundamental understanding of how reactions involving this compound proceed, advanced kinetic and isotopic labeling studies are indispensable. These methods provide detailed insights into reaction rates, rate-determining steps, and the precise pathways that atoms follow during a chemical transformation.

Kinetic studies, such as those performed on the trifluoromethylation of aryl halides with CuCF3, have revealed that the reaction is second order, and have helped to identify the rate-determining step as the oxidative addition to the copper(I) center. researchgate.net Hammett plots, which correlate reaction rates with substituent electronic effects, can provide further mechanistic details, sometimes suggesting multiple reaction pathways. researchgate.net

Isotopic labeling is a powerful technique for tracing the fate of atoms and bonds throughout a reaction sequence. wikipedia.org In pyrimidine synthesis, labeling with stable isotopes such as 13C, 15N, and 2H allows for the elucidation of biosynthetic and synthetic pathways using techniques like NMR spectroscopy and mass spectrometry. nih.gov For example, 15N-labeled pyrimidines can be synthesized from 15N-labeled lithium cyanamide, which is in turn generated from 15N2 gas, providing a valuable tool for studying the structure and dynamics of biomolecules. oup.com The development of novel pyrimidine-based stable-isotope labeling reagents, such as [d0]-/[d6]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), further expands the toolkit for quantitative analysis in proteomics and other fields. nih.gov

| Study Type | Methodology | Key Finding/Application | Reference |

|---|---|---|---|

| Kinetic Study | Hammett plot analysis of trifluoromethylation reaction | Revealed a non-radical mechanism with oxidative addition as the rate-determining step | researchgate.net |

| Isotopic Labeling | Synthesis of 15N-labeled pyrimidines from 15N-labeled Li2CN2 | Provides valuable tools for studying biomacromolecule structure and dynamics | oup.com |

| Isotopic Labeling | Use of 13C and 15N labels in pyrimidine synthesis | Enables mechanistic studies and structural analysis via NMR | nih.gov |

| Isotopic Labeling Reagent Development | Synthesis of [d0]-/[d6]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP) | Allows for comparative quantification of proteins by mass spectrometry | nih.gov |

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(trifluoromethyl)pyrimidin-2-ol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or hydrolysis of pre-functionalized pyrimidine intermediates. For example, ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 343-67-9) can undergo ester hydrolysis under acidic or basic conditions to yield the hydroxyl group at the 2-position . Key factors include:

- Temperature control : Hydrolysis reactions often require mild conditions (e.g., 50–80°C) to avoid decomposition.

- Catalysts : Use of palladium catalysts in cross-coupling reactions to introduce trifluoromethyl groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.

Yield optimization requires monitoring via TLC or HPLC to confirm intermediate purity before hydrolysis .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 164.08 (C₅H₃F₃N₂O) .

Advanced: How do the electronic effects of the trifluoromethyl and hydroxyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl group is strongly electron-withdrawing, which:

- Deactivates the pyrimidine ring , directing electrophilic substitutions to the 4- and 6-positions.

- Enhances oxidative stability but complicates nucleophilic attacks unless activated by Lewis acids (e.g., BF₃·Et₂O).

The hydroxyl group acts as a hydrogen bond donor, facilitating coordination with transition metal catalysts (e.g., Pd) in Suzuki-Miyaura couplings. Researchers should: - Use DFT calculations to map electron density distributions.

- Optimize reaction conditions (e.g., pH, solvent) to balance deprotonation (for activation) and stability .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:

- Crystallinity vs. amorphous forms : Characterize solid-state properties via XRD or DSC.

- Hydration states : Use Karl Fischer titration to quantify water content.

For stability: - Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

- Identify degradation products (e.g., via LC-MS) to pinpoint mechanisms (hydrolysis, oxidation) .

Advanced: What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, enzymes). The trifluoromethyl group often enhances binding via hydrophobic interactions.

- QSAR Models : Train models on datasets of pyrimidine derivatives to correlate substituent patterns with bioactivity (e.g., IC₅₀ values).

- DFT Calculations : Calculate Fukui indices to predict reactive sites for functionalization .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Collect halogenated waste separately and incinerate via certified facilities .

Advanced: How can researchers leverage this compound as a building block for fluorinated pharmaceuticals?

Methodological Answer:

- Analog Synthesis : Replace the hydroxyl group with amines or halides via Mitsunobu or Appel reactions.

- Bioisosteres : Use the trifluoromethyl group as a bioisostere for methyl or ethyl groups to enhance metabolic stability.

- In Vivo Studies : Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution .

Advanced: What strategies mitigate side reactions during functionalization of the pyrimidine ring?

Methodological Answer:

- Protecting Groups : Temporarily protect the hydroxyl group with silyl ethers (e.g., TBSCl) during alkylation.

- Regioselective Catalysis : Use directing groups (e.g., boronic esters) to control substitution positions.

- Low-Temperature Reactions : Perform lithiation at -78°C to minimize ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.